7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that features a unique combination of furan, thiophene, and thiazepane rings
Scientific Research Applications
Chemistry
In chemistry, 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets suggests that it could be developed into new pharmaceuticals for treating various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring may produce thiophane derivatives .
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature furan, thiophene, or thiazepane rings. Examples include:
- 7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
- N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane
Uniqueness
What sets 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide apart is its unique combination of three different heterocyclic rings. This structural diversity imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its appeal in scientific research and industrial applications.
Properties
IUPAC Name |
7-(furan-2-yl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAHRDQVQSEBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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